molecular formula C12H12O B082693 2-(4-Azulyl)ethanol CAS No. 13935-44-9

2-(4-Azulyl)ethanol

Cat. No.: B082693
CAS No.: 13935-44-9
M. Wt: 172.22 g/mol
InChI Key: NUNNFXWRAPYHDM-UHFFFAOYSA-N
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Description

2-(4-Azulyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

The biological applications of 2-(4-Azulyl)ethanol are particularly noteworthy. Research indicates that compounds derived from azulene exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The following table summarizes key studies highlighting the biological effects of this compound derivatives:

StudyYearFindings
Yeromina et al.2016Synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives showed compliance with Lipinski's Rule of Five, indicating potential drug-like properties. Selected compounds demonstrated anti-ischemic and anti-inflammatory activity .
Azzam et al.2024Investigated the reactivity of azulene derivatives, including this compound, revealing their potential as nucleophilic agents in various biochemical assays .
Kabalka et al.1975Explored the rearrangement reactions of azulene derivatives, indicating that structural modifications could lead to enhanced biological activity .

Therapeutic Applications

The therapeutic potential of this compound is being actively researched. Its derivatives have been investigated for use in treating conditions such as:

  • Cancer : Certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting a role in cancer therapy.
  • Inflammatory Diseases : The anti-inflammatory properties may provide therapeutic avenues for conditions like arthritis and other inflammatory disorders.
  • Neurological Disorders : Azulene derivatives have shown promise in neuroprotective studies, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Anti-inflammatory Activity : A study conducted by Yeromina et al. synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using in vitro models. Compounds that adhered to Lipinski's Rule were prioritized for further experimental testing due to their favorable pharmacokinetic profiles .
  • Anticancer Properties : Research has demonstrated that specific azulene-derived compounds can induce apoptosis in various cancer cell lines. This is attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation .

Properties

CAS No.

13935-44-9

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-azulen-4-ylethanol

InChI

InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2

InChI Key

NUNNFXWRAPYHDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C2=CC=CC2=C1)CCO

Canonical SMILES

C1=CC=C(C2=CC=CC2=C1)CCO

Key on ui other cas no.

13935-44-9

Synonyms

2-azulen-4-ylethanol

Origin of Product

United States

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